molecular formula C14H10F5NS B1456780 2-Phenyl-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-36-8

2-Phenyl-6-pentafluorosulfanyl-1H-indole

Cat. No.: B1456780
CAS No.: 1394319-36-8
M. Wt: 319.29 g/mol
InChI Key: CAKSUYJFEZCRKY-UHFFFAOYSA-N
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Description

2-Phenyl-6-pentafluorosulfanyl-1H-indole (CAS RN: 1394319-36-8) is a high-purity, synthetically valuable small molecule supplied with a minimum purity of 95% and a molecular weight of 319.0454 g/mol . Its molecular formula is C14H10F5NS . This compound features a privileged indole scaffold, a structure widely recognized as a versatile pharmacophore in medicinal chemistry. Indoles are core components in many natural products and FDA-approved drugs, and are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The integration of the pentafluorosulfanyl (SF5) group is of particular interest in modern drug design and materials science. The SF5 group is a highly polarized, thermally stable moiety that can serve as a bioisostere for common functional groups like sulfonyl or trifluoromethyl groups, potentially improving a compound's metabolic stability, lipophilicity, and binding affinity . Recent studies highlight the application of SF5-containing phenols and aminophenols in developing novel drug candidates, such as meta-SF5 stavudine (d4T) ProTide, an anti-HIV reverse transcriptase inhibitor candidate . The synthetic route to such SF5-aromatics can involve innovative methods like regioselective [4+2] Diels-Alder cycloadditions using SF5-alkynes, underscoring the advanced methodologies applicable to this class of compounds . Researchers can utilize 2-Phenyl-6-pentafluorosulfanyl-1H-indole as a key building block for the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, or in the development of new materials and agrochemicals. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKSUYJFEZCRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Phenyl-6-pentafluorosulfanyl-1H-indole is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The indole framework, combined with the highly electronegative pentafluorosulfanyl (SF5) group, suggests that this compound may exhibit significant interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Pentafluorosulfanyl Group : A highly electronegative substituent that enhances the compound's stability and lipophilicity.

This combination results in a compound with potentially enhanced metabolic stability and unique electronic properties compared to other indole derivatives.

The precise mechanism of action for 2-Phenyl-6-pentafluorosulfanyl-1H-indole is not fully elucidated; however, it is hypothesized that:

  • Target Interaction : Indole derivatives typically bind to multiple receptors with high affinity, influencing various cellular processes.
  • Biochemical Pathways : They can modulate pathways involved in cell proliferation, apoptosis, and immune responses.

Structure-Activity Relationship (SAR)

Research on related compounds indicates that modifications to the indole structure can significantly affect biological activity. For instance, changing substituents on the phenyl or indole rings can lead to variations in potency against specific targets such as ATPases or cancer cells .

Comparative Analysis Table

CompoundBiological ActivityMechanism
2-PhenylindoleModerate anticancer activityInhibits p97 ATPase
6-(Pentafluorosulfanyl)-1H-indolePotentially enhanced stability and lipophilicityInteracts with multiple receptors
AminaftoneDownregulates endothelin-1 productionInterferes with transcription of pre-pro-endothelin-1 gene

Case Studies

  • Inhibition of p97 ATPase : A study optimized phenyl indole inhibitors targeting p97 ATPase, demonstrating that structural modifications could lead to significant increases in inhibitory potency. This highlights the importance of SAR in developing effective indole-based therapeutics .
  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 2-Phenyl-6-pentafluorosulfanyl-1H-indole have shown promising results in inhibiting growth in various cancer cell lines, including renal and prostate cancers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of p97 ATPase
Recent studies have focused on optimizing phenyl indole derivatives as inhibitors of the AAA+ ATPase p97, which plays a crucial role in protein homeostasis. The compound 2-Phenyl-6-pentafluorosulfanyl-1H-indole has been explored for its potential as an allosteric inhibitor of p97. Research indicates that modifications to the side-chain of this indole scaffold can lead to compounds with high potency in biochemical assays, demonstrating significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer .

2. Indole Derivatives in Cancer Treatment
Indoles, including derivatives like 2-Phenyl-6-pentafluorosulfanyl-1H-indole, are prevalent in the development of anticancer agents. The indole moiety is known for its ability to interact with multiple biological targets, which is critical for developing drugs aimed at treating various malignancies. The structural modifications that enhance the bioactivity of these compounds are pivotal for their effectiveness as therapeutic agents .

Physicochemical Properties

The physicochemical properties of 2-Phenyl-6-pentafluorosulfanyl-1H-indole, such as solubility, lipophilicity, and stability, are essential for its application in drug development. The presence of the pentafluorosulfanyl group significantly alters these properties, potentially improving the compound's bioavailability and metabolic stability compared to its non-fluorinated counterparts .

Synthesis and Structural Studies

The synthesis of 2-Phenyl-6-pentafluorosulfanyl-1H-indole involves several methodologies that allow for the introduction of the pentafluorosulfanyl group while maintaining the integrity of the indole structure. Techniques such as radical addition reactions have been employed to facilitate this process, enabling researchers to explore a variety of derivatives with enhanced biological activity .

Case Studies

Case Study 1: Antiproliferative Activity
A study investigating various phenyl indole derivatives demonstrated that compounds with a pentafluorosulfanyl substitution exhibited enhanced antiproliferative activity against cancer cell lines compared to their non-fluorinated analogs. The most potent compounds showed low nanomolar inhibition in biochemical assays targeting p97 ATPase, suggesting their potential utility in cancer therapy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis revealed that specific modifications to the 2-position of the indole ring significantly influenced the binding affinity and selectivity for p97. Compounds derived from 2-Phenyl-6-pentafluorosulfanyl-1H-indole were particularly noted for their ability to inhibit cell proliferation effectively while maintaining favorable pharmacokinetic profiles .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-phenyl-6-pentafluorosulfanyl-1H-indole and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
2-Phenyl-6-pentafluorosulfanyl-1H-indole C₁₄H₁₀F₅NS 319.30 2-Ph, 6-SF₅ High electronegativity, aromatic bulk
6-(Pentafluorosulfanyl)-1H-indole C₈H₆F₅NS 243.20 6-SF₅ Smaller scaffold, no 2-Ph substitution
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole C₁₆H₁₂F₃N 275.27 2-Me, 3-Ph, 6-CF₃ Moderate electronegativity, mixed substituents
5-Bromo-6-methoxy-1H-indole-2,3-dione C₉H₆BrNO₃ 256.06 5-Br, 6-OMe, 2,3-dione Electron-withdrawing groups, oxidized indole core
2-Phenyl-1H-indole (parent compound) C₁₄H₁₁N 193.24 2-Ph Non-fluorinated baseline for comparison

Physicochemical and Functional Differences

Electron-Withdrawing Effects: The -SF₅ group in the target compound is more electronegative and bulkier than -CF₃ (as in the 2-methyl-3-phenyl-6-CF₃ analog) . In contrast, 5-Bromo-6-methoxy-1H-indole-2,3-dione lacks fluorine substituents but features bromine and a diketone moiety, which may enhance reactivity in nucleophilic substitution reactions .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (319.30 vs. 275.27 for the CF₃ analog) correlates with increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Research Tools and Structural Validation

Crystallographic software such as ORTEP-3 and WinGX are critical for resolving the molecular geometry of fluorinated indoles. For example:

  • The -SF₅ group’s tetrahedral geometry and bond lengths can be visualized using ORTEP-3, distinguishing it from planar substituents like -CF₃.
  • WinGX facilitates comparative analysis of crystal packing efficiencies between the target compound and analogs.

Preparation Methods

Radical Chloropentafluorosulfanylation and Cyclization Strategy

A key approach to synthesizing 2-SF5-substituted indoles, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkynyl precursors followed by cyclization to form the indole ring. This method was reported by G. Magnier et al. in 2021, providing a general and efficient synthetic blueprint.

Synthetic Sequence:

  • Starting Material: N-Tosyl-2-ethynylaniline derivatives, where the alkyne is positioned ortho to the amino group.
  • Step 1: Radical Addition
    SF5Cl is added to the alkynyl π-system under radical conditions catalyzed by triethylborane and oxygen at low temperatures (−40 to −20 °C) in ethyl acetate or dichloromethane. This step yields chloropentafluorosulfanylated intermediates with high regio- and stereoselectivity.
  • Step 2: Dehydrochlorination and Cyclization
    The intermediate undergoes a 5-endo-dig cyclization facilitated by base and heat (around 40 °C), resulting in the formation of N-tosyl-2-SF5-indoles.
  • Step 3: Deprotection
    The tosyl protecting group is removed under basic conditions to afford the free 2-SF5-indoles.

Reaction Conditions and Outcomes:

Step Conditions Outcome Notes
Radical addition SF5Cl, triethylborane, O2, −40 to −20 °C, EtOAc or CH2Cl2 Quantitative yield of chloropentafluorosulfanylated intermediate Single regio- and stereoisomer formed
Cyclization and deprotection Base, 40 °C, 40 h Formation of 2-SF5-indole derivatives Yields vary with substitution; broad substrate scope including halides, nitriles, OCF3 tolerated
Purification Usually no further purification needed High purity products N-substituted indoles show improved stability

The method is notable for its mild conditions, high selectivity, and broad functional group tolerance. X-ray crystallography confirmed the structures of intermediates and final products.

Sonogashira-Type Alkynylation and Base-Assisted Cyclization

Another relevant approach to synthesize 2-phenylindole derivatives (which can be adapted for SF5-substituted analogs) involves a two-step one-pot process combining Sonogashira cross-coupling and base-assisted cyclization.

Key Features:

  • Starting Materials: 2-Iodoanilines and terminal alkynes (aryl or alkyl).
  • Step 1: Sonogashira Coupling
    Palladium-catalyzed coupling of 2-iodoanilines with terminal alkynes forms diaryl alkynes.
  • Step 2: Cyclization
    Base-assisted cyclization converts the diaryl alkyne intermediate into the indole core.

Reaction Highlights:

Parameter Details
Catalyst Pd-based catalysts (e.g., Pd(PPh3)2Cl2)
Base Various bases depending on substrate
Solvent Typically polar aprotic solvents
Temperature Moderate heating (room temp to 80 °C)
Substrate Scope Electron-withdrawing groups facilitate reaction; aliphatic alkynes less effective
Yields Generally good to excellent (up to 84%)

This methodology allows for the introduction of diverse substituents at the 2-position, including phenyl groups, and can be adapted for further functionalization to introduce SF5 groups via subsequent radical or electrophilic fluorination steps.

Palladium-Catalyzed Carbonylative Cyclization Approaches

Carbonylative synthesis methods, employing palladium catalysts under CO atmosphere, have been extensively studied for indole synthesis and could be adapted for SF5-substituted indoles.

Mechanistic Overview:

Typical Conditions:

Catalyst System Conditions Product Type
PdI2/KI with CO–air mixture 2 mol% PdI2, 20 mol% KI, 40 bar CO–air, 80 °C, 15-24 h Indole derivatives including 1-(alkoxyarylmethyl)indole-3-carboxylates
Pd(tfa)2 and p-benzoquinone 5 mol% Pd(tfa)2, p-benzoquinone oxidant, 0–15 °C, 48–120 h Oxidative heterocyclization products

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Phenyl-6-pentafluorosulfanyl-1H-indole, and how should data interpretation be approached?

  • Methodological Answer : Characterize the compound using 1H^1H-NMR, 13C^{13}C-NMR, and 19F^{19}F-NMR to confirm the indole backbone, phenyl substituent, and pentafluorosulfanyl group. Mass spectrometry (MS) is critical for verifying molecular weight, particularly due to the high electronegativity of the pentafluorosulfanyl group. Infrared (IR) spectroscopy can identify N–H stretching (~3400 cm1^{-1}) and C–F vibrations (1000–1300 cm1^{-1}). Cross-reference data with structurally analogous compounds (e.g., 6-fluoroindole derivatives) to resolve ambiguities in peak assignments .

Q. How should researchers safely handle and store 2-Phenyl-6-pentafluorosulfanyl-1H-indole in laboratory settings?

  • Methodological Answer : Use nitrile gloves and a lab coat to avoid skin contact. Work in a fume hood to minimize inhalation of aerosols. Store the compound in a tightly sealed container under inert gas (e.g., argon) in a cool, dry environment. The pentafluorosulfanyl group may increase reactivity, so avoid proximity to strong oxidizers or bases. Dispose of waste via halogenated organic waste protocols .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use the WinGX suite for data integration and ORTEP-3 for thermal ellipsoid visualization. Refinement should account for the electron-withdrawing pentafluorosulfanyl group, which may distort the indole ring geometry. Compare bond lengths and angles with PubChem data for related indole derivatives to validate structural accuracy .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved during characterization?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare them with experimental data. If inconsistencies persist, re-evaluate sample purity via HPLC or crystallize the compound to eliminate conformational variability. Iterative refinement of computational models may be necessary .

Q. What synthetic challenges are associated with introducing the pentafluorosulfanyl group into the indole scaffold, and how can they be mitigated?

  • Methodological Answer : The pentafluorosulfanyl group’s steric bulk and electron-deficient nature can hinder electrophilic substitution. Consider using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a pre-functionalized boronic ester intermediate. Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to minimize side reactions. Purification via column chromatography with fluorophilic stationary phases (e.g., C18_{18}) improves yield .

Q. What strategies are effective for analyzing the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Conduct kinetic studies under varied pH and temperature conditions to assess stability. Use 19F^{19}F-NMR to monitor fluorine-specific interactions in catalytic cycles. For biological assays, employ fluorescence quenching or microsomal stability tests to evaluate metabolic degradation. Cross-validate results with control experiments using indole derivatives lacking the pentafluorosulfanyl group to isolate its effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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